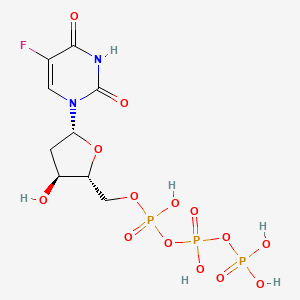

5-Fluorodeoxyuridine triphosphate

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H14FN2O14P3 |

|---|---|

Molecular Weight |

486.13 g/mol |

IUPAC Name |

[[(2R,3S,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C9H14FN2O14P3/c10-4-2-12(9(15)11-8(4)14)7-1-5(13)6(24-7)3-23-28(19,20)26-29(21,22)25-27(16,17)18/h2,5-7,13H,1,3H2,(H,19,20)(H,21,22)(H,11,14,15)(H2,16,17,18)/t5-,6+,7+/m0/s1 |

InChI Key |

YQOCUTDPKPPQGA-RRKCRQDMSA-N |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)F)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)F)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |

Synonyms |

5-fdUTP 5-formyl-2'-deoxyuridine 5'-triphosphate |

Origin of Product |

United States |

Intracellular Anabolism and Metabolic Pathways Leading to 5 Fluorodeoxyuridine Triphosphate

Cellular Uptake and Initial Metabolism of 5-Fluorouracil (B62378) and its Precursors to Nucleosides

The journey of 5-Fluorouracil (5-FU) and its precursors to becoming active intracellular metabolites begins with transport across the cell membrane. 5-FU, a uracil (B121893) analogue, primarily enters cells using the same facilitated transport mechanisms as endogenous pyrimidines. wikipedia.org Human equilibrative nucleoside transporters (hENTs), specifically hENT1 and hENT2, are major conduits for 5-FU uptake. nih.gov Additionally, the human organic anionic transporter 2 (hOAT2) has been identified as a contributor to its cellular entry. nih.gov

Once inside the cell, 5-FU can be metabolized through several pathways. One significant route involves its conversion to the nucleoside 5-fluoro-2'-deoxyuridine (B1346552) (FdUrd). This reaction is catalyzed by the enzyme thymidine (B127349) phosphorylase (TP). researchgate.netresearchgate.net Alternatively, 5-FU can be converted by orotate (B1227488) phosphoribosyltransferase (OPRT) into 5-fluorouridine (B13573) monophosphate (FUMP), which then enters a separate metabolic cascade. researchgate.netresearchgate.net

Prodrugs of 5-FU, such as capecitabine (B1668275), undergo a series of enzymatic conversions to yield 5-FU, which then enters these same anabolic pathways. Capecitabine is first converted to 5'-deoxy-5-fluorocytidine (B193531) (5'-dFCR) by carboxylesterase, then to 5'-deoxy-5-fluorouridine (5'-dFUR) by cytidine (B196190) deaminase, and finally to 5-FU by thymidine phosphorylase, an enzyme often found in higher concentrations in tumor tissues. nih.gov

Table 1: Key Proteins in Cellular Uptake and Initial Metabolism of 5-FU

| Protein | Function | Substrate(s) | Product(s) |

| hENT1 / hENT2 | Facilitated transport across the cell membrane | 5-Fluorouracil | Intracellular 5-Fluorouracil |

| hOAT2 | Organic anion transport across the cell membrane | 5-Fluorouracil | Intracellular 5-Fluorouracil |

| Thymidine Phosphorylase (TP) | Conversion of 5-FU to its deoxyribonucleoside | 5-Fluorouracil | 5-Fluoro-2'-deoxyuridine (FdUrd) |

| Orotate Phosphoribosyltransferase (OPRT) | Conversion of 5-FU to its ribonucleotide | 5-Fluorouracil | 5-Fluorouridine Monophosphate (FUMP) |

Enzymatic Conversion of 5-Fluorodeoxyuridine to 5-Fluorodeoxyuridine Monophosphate (FdUMP)

Following its formation, the nucleoside 5-fluoro-2'-deoxyuridine (FdUrd) is phosphorylated to 5-fluoro-2'-deoxyuridine 5'-monophosphate (FdUMP). This critical activation step is primarily catalyzed by the enzyme thymidine kinase (TK). researchgate.netpharmgkb.org FdUMP is a pivotal metabolite, as it is the direct inhibitor of thymidylate synthase (TS), a key enzyme in de novo DNA synthesis. wikipedia.orgnih.gov

An alternative pathway to FdUMP formation exists, starting from the ribonucleotide FUMP. researchgate.net FUMP is first phosphorylated to 5-fluorouridine diphosphate (B83284) (FUDP) by kinases. Subsequently, the enzyme ribonucleotide reductase (RNR) converts FUDP to 5-fluorodeoxyuridine diphosphate (FdUDP). researchgate.netresearchgate.net FdUDP is then dephosphorylated to yield FdUMP. researchgate.net This multi-step route highlights the complex enzymatic network that ensures the production of the crucial FdUMP metabolite. researchgate.net

Phosphorylation Cascades Leading to 5-Fluorodeoxyuridine Diphosphate and 5-Fluorodeoxyuridine Triphosphate Formation

Once FdUMP is formed, it can undergo further phosphorylation to become a substrate for DNA polymerase. The sequential phosphorylation cascade converts the monophosphate form to its di- and triphosphate derivatives.

The conversion of FdUMP to 5-fluorodeoxyuridine diphosphate (FdUDP) is carried out by deoxyribonucleoside monophosphate kinase (dNMP kinase). nih.gov Subsequently, FdUDP is phosphorylated to the final active metabolite, this compound (FdUTP). nih.govresearchgate.net This final step is catalyzed by nucleoside diphosphate kinases. The resulting FdUTP is a structural analogue of deoxythymidine triphosphate (dTTP) and can be erroneously incorporated into DNA, leading to strand breaks and cytotoxicity. nih.govnih.gov

A parallel phosphorylation pathway exists for the ribonucleoside counterparts. FUMP is phosphorylated to FUDP, which is then further phosphorylated to 5-fluorouridine triphosphate (FUTP). nih.govpharmgkb.org FUTP is a major metabolite of 5-FU and exerts its cytotoxic effects through incorporation into various RNA species, disrupting RNA processing and function. nih.govnih.gov

Table 2: Anabolic Pathway from FdUrd to FdUTP

| Precursor | Enzyme | Product |

| 5-Fluoro-2'-deoxyuridine (FdUrd) | Thymidine Kinase (TK) | 5-Fluorodeoxyuridine Monophosphate (FdUMP) |

| 5-Fluorodeoxyuridine Monophosphate (FdUMP) | Deoxyribonucleoside Monophosphate Kinase (dNMP Kinase) | 5-Fluorodeoxyuridine Diphosphate (FdUDP) |

| 5-Fluorodeoxyuridine Diphosphate (FdUDP) | Nucleoside Diphosphate Kinase | This compound (FdUTP) |

Molecular Mechanisms of 5 Fluorodeoxyuridine Triphosphate Action on Deoxyribonucleic Acid

Direct Incorporation of 5-Fluorodeoxyuridine Triphosphate into Deoxyribonucleic Acid

One of the primary mechanisms of FdUTP's action is its direct incorporation into the DNA strand during replication. This process is facilitated by DNA polymerases, which recognize FdUTP as an analog of the natural nucleotide, deoxythymidine triphosphate (dTTP).

Competition with Deoxythymidine Triphosphate for Deoxyribonucleic Acid Polymerase Substrate Binding

FdUTP can effectively compete with the endogenous dTTP for the substrate-binding site of various DNA polymerases. Research has shown that FdUTP is an efficient substitute for dTTP in DNA synthesis catalyzed by mammalian DNA polymerases alpha and beta nih.gov. The competition is concentration-dependent, and the relative efficiencies of incorporation are reflected in their kinetic parameters. The apparent Michaelis constants (Km) for FdUTP in the reactions catalyzed by DNA polymerases alpha and beta from calf thymus have been determined to be 4.3 µM and 15.4 µM, respectively nih.gov. These values are comparable to the Km values for the natural substrate, dTTP, indicating that FdUTP is a competent substrate for these replicative and repair polymerases.

| DNA Polymerase | Substrate | Apparent Km (µM) |

| DNA Polymerase α | This compound | 4.3 |

| DNA Polymerase β | This compound | 15.4 |

Table 1: Apparent Michaelis constants (Km) of this compound for Calf Thymus DNA Polymerases Alpha and Beta. nih.gov

The incorporation of FdUTP in place of dTTP allows for the continued elongation of the DNA strand, suggesting that once incorporated, it does not act as an immediate chain terminator nih.gov.

Base Pairing and Mispairing Properties of Incorporated 5-Fluorodeoxyuridine Monophosphate Residues

Once incorporated into the DNA strand, the residue exists as 5-fluorodeoxyuridine monophosphate (FdUMP). The fluorine atom at the C5 position of the pyrimidine (B1678525) ring, being highly electronegative, influences the electronic properties of the base. This substitution lowers the pKa of the N3 proton of the uracil (B121893) ring from approximately 9.6 in thymine (B56734) to about 8.1 in 5-fluorouracil (B62378). This increased acidity means that at physiological pH, a significant fraction of the incorporated FdUMP can exist in an ionized, iminol tautomeric form. This tautomer is structurally similar to cytosine and can lead to mispairing with guanine (B1146940) (G) during subsequent rounds of DNA replication, forming a 5-FU:G base pair instead of the standard 5-FU:A (adenine) pair nih.gov. This mispairing can result in A•T to G•C transition mutations.

Structural Analysis of Deoxyribonucleic Acid Polymerase-5-Fluorodeoxyuridine Triphosphate Interactions

The ability of DNA polymerases to incorporate FdUTP is rooted in the structural similarities between FdUTP and dTTP and the conformational flexibility of the polymerase active site.

Active Site Accommodation and Conformational Changes of Polymerases

Structural studies of DNA polymerase β in a precatalytic complex with a DNA template-primer and an incoming FdUTP have revealed how the enzyme accommodates this modified nucleotide. The polymerase adopts a "closed" conformation, which is characteristic of a productive binding event for a correct nucleotide. The 5-fluoro group of the incoming FdUTP is positioned in the major groove of the DNA, where it makes minimal contact with the enzyme. This placement allows the FdUTP to be accommodated within the active site without inducing significant structural rearrangements of the polymerase or the DNA. The Watson-Crick base pairing face of 5-fluorouracil remains available to form hydrogen bonds with the templating adenine (B156593) base, mimicking the A:T base pair.

Consequences of this compound Incorporation on Deoxyribonucleic Acid Structure and Integrity

The presence of FdUMP within the DNA duplex has profound effects on its structure and stability, ultimately compromising its integrity. The fluorine substitution can alter the local DNA conformation and dynamics. NMR studies have indicated that 5-FU-containing base pairs are less stable than their thymine-containing counterparts, exhibiting faster opening rates nih.gov.

Cellular Responses to 5 Fluorodeoxyuridine Triphosphate Induced Deoxyribonucleic Acid Damage

Activation of Deoxyribonucleic Acid Damage Response Pathways

The presence of 5-fluorouracil (B62378) (5-FU) within the DNA structure, in the form of 5-fluorodeoxyuridine monophosphate (5-FdUMP), triggers the activation of several DNA repair pathways. The cell employs these sophisticated mechanisms to recognize and excise the aberrant nucleotide, thereby attempting to restore the integrity of the genome. The primary pathways involved in this process are Base Excision Repair (BER) and the Mismatch Repair (MMR) system. In instances where the damage is not immediately repaired, cells may utilize Translesion DNA Synthesis (TLS) to tolerate the lesion and continue replication.

Base Excision Repair (BER) is a primary cellular defense mechanism responsible for identifying and removing small, non-helix-distorting base lesions from DNA. wikipedia.org This pathway is initiated by DNA glycosylases that recognize and excise specific damaged or inappropriate bases, creating an apurinic/apyrimidinic (AP) site. wikipedia.orgyoutube.com

In the context of 5-FU-induced damage, BER plays a crucial role in excising the incorporated fluoropyrimidine. Several DNA glycosylases can recognize uracil (B121893) and 5-FU in DNA. Uracil-DNA glycosylase (UNG) is considered the major enzyme for removing uracil from DNA. nih.govoup.com Studies in human cancer cells have demonstrated that BER initiated by UNG is the primary route for the repair of 5-FU in DNA. nih.govoup.com Other glycosylases such as SMUG1, TDG, and MBD4 may also contribute to the removal of 5-FU from DNA, although their contribution appears to be more modest in human cells compared to mouse cells. oup.com

The process begins with the DNA glycosylase flipping the 5-FU base out of the DNA helix and cleaving the N-glycosidic bond, which links the base to the deoxyribose sugar. youtube.com This action leaves behind an AP site. wikipedia.orgyoutube.com Subsequently, an AP endonuclease, such as APE1, cleaves the phosphodiester backbone at the AP site, creating a single-strand break with a 3'-hydroxyl and a 5'-deoxyribosephosphate (dRP) end. mdpi.com DNA polymerase β then fills the single-nucleotide gap and removes the dRP moiety. nih.gov Finally, the nick in the DNA backbone is sealed by DNA ligase, completing the repair process. youtube.comnih.gov

The Mismatch Repair (MMR) system is another critical pathway involved in maintaining genomic integrity. Its primary function is to correct base-base mismatches and small insertions or deletions that can arise during DNA replication and recombination. The MMR system has been shown to recognize 5-FU incorporated into DNA and trigger a cytotoxic response. nih.gov

The process is initiated by the recognition of the mismatch by a heterodimer of MSH proteins, typically MutSα (a complex of MSH2 and MSH6). nih.gov This recognition is followed by the recruitment of another set of proteins, including MutL homologs, which then signal for the excision of the DNA strand containing the mismatch. nih.gov An exonuclease is recruited to remove a segment of the DNA strand containing the 5-FU lesion. youtube.com DNA polymerase then synthesizes a new strand to fill the gap, and DNA ligase seals the final nick. youtube.com

A key aspect of MMR-mediated cytotoxicity in response to 5-FU is the concept of a "futile repair cycle." In this scenario, the MMR system repeatedly attempts to repair the DNA containing 5-FU. However, due to the continued presence of 5-FdUTP in the nucleotide pool, the polymerase may re-incorporate 5-FU during the repair synthesis step. This futile cycling of excision and resynthesis can lead to the accumulation of DNA strand breaks, ultimately triggering cell death. nih.gov

Research has demonstrated that colorectal cancer cells with proficient MMR systems are more sensitive to the cytotoxic effects of 5-FU when it is incorporated into DNA. nih.gov This suggests that the recognition of 5-FU by the MMR system is a crucial determinant of the cellular response to this type of DNA damage.

Translesion DNA Synthesis (TLS) is a DNA damage tolerance mechanism that allows replication to proceed across a DNA lesion, albeit often in an error-prone manner. youtube.com When a replicative DNA polymerase encounters a lesion like incorporated 5-FU, it can stall. TLS polymerases are specialized enzymes that can take over and synthesize DNA across the damaged template, after which the replicative polymerase can resume its function. youtube.com

Several TLS polymerases have been implicated in the response to 5-FU-induced DNA damage. One notable example is DNA polymerase η (polη), which has been shown to be upregulated in response to 5-FU treatment. nih.govoup.com Kinetic studies have revealed that polη can incorporate 5-FdUTP opposite adenine (B156593) (dA) with an efficiency similar to the incorporation of thymidine (B127349) triphosphate (dTTP). nih.gov This suggests that polη can facilitate the bypass of 5-FU lesions.

Another critical player in TLS is REV3, the catalytic subunit of DNA polymerase ζ (polζ). plos.orgnih.govnih.gov Studies have shown that cells deficient in REV3 are hypersensitive to floxuridine (B1672851) (FUdR), a metabolite of 5-FU, indicating a crucial role for REV3-mediated TLS in tolerating the DNA damage induced by this agent. plos.orgnih.govnih.gov The absence of REV3 leads to attenuated replication on a FUdR-damaged template, highlighting the importance of its TLS function in maintaining replication fork progression. plos.orgresearchgate.net

While TLS allows the cell to complete replication and avoid the potentially lethal consequences of a stalled replication fork, it can also be a source of mutations, as some TLS polymerases have lower fidelity than replicative polymerases. youtube.com This can contribute to the genomic instability often observed in cancer cells.

Cell Cycle Checkpoint Activation Induced by 5-Fluorodeoxyuridine Triphosphate

The incorporation of 5-FdUTP into DNA and the subsequent DNA damage response activities trigger the activation of cell cycle checkpoints. These checkpoints are critical surveillance mechanisms that arrest the cell cycle to provide time for DNA repair before the cell enters the next phase, particularly mitosis. youtube.com Failure to properly arrest the cell cycle in the presence of DNA damage can lead to the propagation of mutations and genomic instability.

The presence of DNA damage, such as single-strand breaks generated during BER or futile MMR cycles, activates sensor proteins like ATM and ATR. youtube.com These kinases then phosphorylate a cascade of downstream targets, including the checkpoint kinases CHK1 and CHK2. youtube.com

Activation of these checkpoint pathways leads to cell cycle arrest, primarily at the G1/S and intra-S phase checkpoints. The G1/S checkpoint prevents cells with damaged DNA from initiating DNA replication. The intra-S phase checkpoint slows down or halts DNA replication that is already in progress to allow for repair. plos.orgnih.govnih.gov

Studies have shown that exposure to 5-FU and its metabolites leads to an accumulation of cells in the S-phase of the cell cycle. nih.govplos.org This S-phase arrest is a direct consequence of the DNA damage and replication stress induced by the incorporation of 5-FdUTP. The ATR-Chk1 pathway is a key player in mediating this intra-S phase checkpoint. plos.orgnih.gov

Interestingly, the TLS polymerase REV3 has also been implicated in activating the intra-S checkpoint in response to FUdR-induced damage. plos.orgnih.govnih.gov Cells lacking REV3 show defective cell cycle arrest in the early S phase, suggesting a role for this polymerase not only in damage tolerance but also in signaling the presence of DNA damage to the cell cycle machinery. plos.orgnih.govnih.gov

The activation of p53, a critical tumor suppressor protein, is another important consequence of 5-FU-induced DNA damage. plos.org p53 can be stabilized and activated by ATM/ATR signaling and can induce the expression of proteins that inhibit cell cycle progression, such as p21. youtube.com

Induction of Cellular Stress Responses

Widespread DNA damage and the activation of DNA damage response pathways and cell cycle checkpoints can lead to a more general cellular stress response. This response encompasses a variety of signaling pathways that are activated to cope with the cellular insult and determine the cell's fate.

One aspect of this stress response is the induction of programmed cell death, or apoptosis, if the DNA damage is too extensive to be repaired. mdpi.com The persistent signaling from the DNA damage response pathways, including the activation of p53, can trigger the apoptotic cascade.

The induction of cellular stress can also involve pathways related to oxidative stress. mdpi.com The disruption of normal cellular metabolism by agents like 5-FU can lead to an imbalance in reactive oxygen species (ROS), further contributing to DNA damage and cellular stress.

Molecular Mechanisms of Cellular Resistance to Fluoropyrimidines Involving 5 Fluorodeoxyuridine Triphosphate Pathways

Alterations in Enzymes of 5-Fluorouracil (B62378) Metabolism

Resistance to fluoropyrimidines can be intricately linked to modifications in the enzymatic machinery responsible for the metabolism of 5-FU. These alterations can either decrease the anabolic conversion of 5-FU into its active cytotoxic forms, such as FdUTP, or increase its catabolic breakdown, thereby reducing the amount of drug available to exert its therapeutic effect.

Role of Thymidylate Synthase Levels and Binding Affinity

Thymidylate synthase (TS) is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis. The 5-FU metabolite, FdUMP, forms a stable ternary complex with TS and the reduced folate cofactor, 5,10-methylenetetrahydrofolate, leading to the inhibition of dTMP synthesis and subsequent cell death. nih.gov Alterations in both the expression levels and the intrinsic properties of TS can confer resistance to fluoropyrimidines.

Increased levels of TS protein can titrate out the inhibitory FdUMP, leaving sufficient residual enzyme activity to maintain dTMP synthesis. This elevation can be a result of gene amplification or enhanced translation of TS mRNA. Furthermore, some resistant cells exhibit a mechanism whereby the TS enzyme actively and efficiently "traps" FdUMP, regulating the balance between the active enzyme and the inhibited complex. acs.org This trapping mechanism is reportedly more effective in 5-FU-resistant cells compared to their sensitive counterparts. acs.org

Beyond sheer quantity, changes in the binding affinity of TS for its substrates and inhibitors can also drive resistance. A comparative study of two human colorectal tumor cell lines, one sensitive (C) and one resistant (RCA) to 5-fluoro-2'-deoxyuridine (B1346552) (FdUrd), revealed significant differences in their respective TS enzymes. The TS from the resistant RCA cell line demonstrated a lower affinity for both the substrate deoxyuridylate and the inhibitor FdUMP. nih.gov This reduced affinity means that higher intracellular concentrations of FdUMP are required to achieve the same level of TS inhibition, effectively rendering the cells more resistant.

| Parameter | FdUrd-Sensitive Cell Line (C) | FdUrd-Resistant Cell Line (RCA) |

| Km for deoxyuridylate | Lower | Higher |

| Km for 5,10-methylenetetrahydrofolate | Lower | Higher |

| Rate of FdUMP association | Higher | Lower |

| Rate of FdUMP dissociation | Similar | Similar |

This table summarizes the kinetic differences in thymidylate synthase (TS) between a 5-fluoro-2'-deoxyuridine (FdUrd)-sensitive and a resistant human colorectal tumor cell line, as described in the research. nih.gov

Dihydropyrimidine Dehydrogenase Activity and 5-Fluorouracil Catabolism

Dihydropyrimidine dehydrogenase (DPD) is the initial and rate-limiting enzyme in the catabolism of 5-FU. nih.gov This enzyme is responsible for converting over 80% of an administered dose of 5-FU into its inactive metabolite, 5-fluoro-5,6-dihydrouracil (5-FDHU). mdpi.com The activity of DPD is a critical determinant of the bioavailability of 5-FU for anabolic conversion into its active metabolites, including FdUTP.

Elevated levels of DPD activity in tumor tissue can lead to rapid degradation of 5-FU, thereby reducing the intracellular pool of the drug available for conversion to FdUMP and subsequently FdUTP. nih.govresearchgate.net This increased catabolism is a significant mechanism of intrinsic and acquired resistance to fluoropyrimidines. The variability in DPD activity among individuals can also account for differences in drug pharmacokinetics and toxicity. nih.gov A profound deficiency in DPD activity can lead to severe and potentially fatal toxicity due to the inability to clear the drug. mdpi.com Conversely, high DPD levels in tumors can be a predictor of poor response to 5-FU-based therapies.

Thymidine (B127349) Kinase Deficiency Affecting FdUMP and FdUTP Formation

Thymidine kinase (TK) is a key enzyme in the nucleoside salvage pathway, responsible for phosphorylating deoxythymidine to dTMP. In the context of fluoropyrimidine metabolism, TK can also phosphorylate FdUrd to FdUMP. FdUMP is then further phosphorylated to 5-fluorodeoxyuridine diphosphate (B83284) (FdUDP) and subsequently to FdUTP.

Modulation of Deoxyribonucleic Acid Repair and Tolerance Mechanisms

The incorporation of FdUTP into DNA is a significant contributor to the cytotoxicity of fluoropyrimidines. Once incorporated, the presence of 5-fluorouracil in the DNA can trigger cellular DNA repair mechanisms. The efficiency and regulation of these repair pathways can influence a cell's sensitivity or resistance to the drug.

Evidence suggests that both Base Excision Repair (BER) and Mismatch Repair (MMR) are involved in the cellular response to 5-FU-induced DNA damage. nih.gov BER is a primary pathway for the removal of uracil (B121893) and 5-fluorouracil from DNA. oncohemakey.com The enzyme uracil-DNA glycosylase (UNG) can recognize and excise the 5-fluorouracil base, initiating the BER cascade. semanticscholar.org However, if the repair process is overwhelmed or inefficient, the accumulation of repair intermediates, such as single-strand breaks, can be cytotoxic. oncohemakey.com

Conversely, an upregulation or enhanced efficiency of these DNA repair pathways could lead to resistance. By efficiently removing the incorporated FdUTP, cells can tolerate higher levels of DNA damage and continue to proliferate. Deficiencies in certain components of the BER pathway, such as uracil DNA glycosylase or XRCC1, have been suggested to potentially reduce the toxic effects of TS inhibitors, implying that a fully functional repair system is necessary for the drug's cytotoxicity, likely through the generation of lethal repair intermediates. oncohemakey.com Therefore, the modulation of DNA repair pathways represents a dynamic interplay where both hyper- and hypo-activity, depending on the specific context and pathway, can contribute to a resistant phenotype.

Impact of Nucleotide Pool Imbalances on Resistance

The inhibition of thymidylate synthase by FdUMP leads to a significant disruption of the intracellular deoxyribonucleotide (dNTP) pools. Specifically, it causes a depletion of the dTTP pool and a concurrent increase in the dUTP and deoxyadenosine (B7792050) triphosphate (dATP) pools. nih.govnih.gov This imbalance has profound consequences for DNA replication and integrity and is a key component of fluoropyrimidine cytotoxicity.

The severe depletion of dTTP and dGTP, coupled with an accumulation of dATP and dCTP, can lead to the misincorporation of nucleotides during DNA synthesis. nih.govnih.gov The high dUTP/dTTP ratio also promotes the incorporation of uracil into DNA. The presence of both uracil and 5-fluorouracil in the DNA template triggers extensive and futile cycles of repair by the BER pathway, leading to DNA fragmentation and cell death. nih.gov

Advanced Research Methodologies for Studying 5 Fluorodeoxyuridine Triphosphate

Analytical Techniques for Quantification and Identification

Precise quantification and identification of FdUTP and related metabolites within complex biological matrices are paramount for understanding its pharmacological effects. Highly sensitive and specific analytical methods are employed to measure intracellular nucleotide levels and detect the parent drug, 5-fluorouracil (B62378) (5-FU), and its various metabolic products.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for the quantification of intracellular 5-FU nucleotides, including FdUTP. nih.gov This technology offers high sensitivity and specificity, allowing for the direct measurement of these active metabolites in cells without the need for radiolabeling. nih.gov The development of robust LC-MS/MS assays enables the simultaneous determination of multiple 5-FU metabolites, such as 5-fluorouridine (B13573) 5'-triphosphate (FUTP), FdUTP, and 5-fluoro-2'-deoxyuridine (B1346552) 5'-monophosphate (FdUMP), in biological samples like peripheral blood mononuclear cells (PBMCs). nih.gov

A significant challenge in developing these assays is the very low intracellular concentrations of these nucleotides, which requires methods that maximize their extraction from the cellular matrix while minimizing interference. nih.gov Chromatographic conditions must be meticulously optimized to achieve separation from endogenous nucleotides that can interfere with the analysis. nih.govuu.nl For instance, a validated LC-MS/MS method for PBMC lysate demonstrated concentration ranges of 1.66–67.7 nM for FdUTP, with high accuracy and precision. nih.gov However, in clinical samples from patients treated with capecitabine (B1668275) or 5-FU, FdUTP concentrations were often found to be below the lower limit of quantification, highlighting the analytical challenges. nih.gov

High-resolution mass spectrometry (HRMS) coupled with liquid chromatography offers another advanced platform for the comprehensive analysis of 5-FU anabolism. nih.gov This approach allows for the simultaneous determination of a broader range of anabolic metabolites, including nucleosides, nucleotides, and sugar nucleotides. nih.gov The use of porous graphitic carbon columns in the chromatographic separation is particularly effective for analyzing these polar compounds. nih.gov

Table 1: LC-MS/MS and UPLC-MS/MS Methods for Fluoropyrimidine Analysis

| Technique | Analyte(s) | Matrix | Key Findings/Advantages | Citation |

|---|---|---|---|---|

| LC-MS/MS | FUTP, FdUTP, FdUMP | Peripheral Blood Mononuclear Cells (PBMCs) | Simultaneous quantification of active 5-FU nucleotides without radiolabeling. Validated concentration ranges achieved with high accuracy. | nih.gov |

| LC-HRMS | Ten anabolic metabolites of 5-FU | Cellular contents, RNA/DNA extracts | Simultaneous determination of a wide range of nucleoside, nucleotide, and sugar nucleotide metabolites. | nih.gov |

| UPLC-MS/MS | 5-Fluorouracil | Aqueous Humor | Rapid, sensitive, and reliable bioanalytical method for 5-FU quantification in a challenging biological matrix. | mdpi.com |

| LC-MS/MS | 5-Fluorouracil | Mouse Plasma | Ultrasensitive method using solid-phase extraction for sample cleanup, achieving a low limit of quantitation. | chromatographyonline.com |

Electrochemical sensors offer a promising alternative to traditional chromatographic methods for the detection of 5-FU and its metabolites. nih.govnih.gov These techniques are advantageous due to their rapid response, ease of operation, cost-effectiveness, and ability to handle small sample volumes. nih.gov Various electrochemical methods, such as cyclic voltammetry, differential pulse voltammetry, and square wave voltammetry, have been successfully employed for the sensitive and selective quantification of 5-FU. nih.gov

The development of novel electrode materials is a key area of research in this field. Modified electrodes, such as those using glassy carbon, carbon nanotubes, and nanoparticles, have demonstrated enhanced electrocatalytic activity and sensitivity for 5-FU detection. nih.govrsc.org For example, a glassy carbon electrode modified with a chemically reduced graphene oxide and chitosan (B1678972) composite film has been used to determine 5-FU with a very low detection limit. rsc.org Similarly, a sensor based on CuFe2O4 nanoparticles has shown a wide linear range and a low detection limit for 5-FU. iapchem.org

These electrochemical methods have been successfully applied to the determination of 5-FU in pharmaceutical formulations and biological samples, including human blood serum and urine. nih.govnih.goviapchem.org The results obtained from these sensors often show good correlation with those from established techniques like HPLC, indicating their reliability for clinical and pharmaceutical applications. researchgate.net

Table 2: Performance of Various Electrochemical Sensors for 5-FU Detection

| Electrode Modification | Electrochemical Technique | Linear Range (μM) | Detection Limit (μM) | Citation |

|---|---|---|---|---|

| Reduced Graphene Oxide/Chitosan | Staircase Voltammetry (SCV) | Not specified | 0.00124 (for SCV) | nih.gov |

| CuFe2O4 Nanoparticles | Differential Pulse Voltammetry (DPV) | 0.1 - 270.0 | 0.03 | iapchem.org |

| Gold Nanoparticles-MWCNTs-Chitosan | Differential Pulse Voltammetry (DPV) | 0.03 - 10 | 0.02 | nih.gov |

| Diamond Nanoparticles | Not specified | 0.025 - 605.65 | 0.023 | mdpi.com |

Structural Biology Approaches

Understanding the three-dimensional structure of FdUTP and its interactions with biological macromolecules is crucial for elucidating its mechanism of action. Structural biology techniques provide atomic-level details of these interactions, guiding the design of more effective and selective therapeutic agents.

X-ray crystallography is a powerful technique for determining the three-dimensional structure of molecules, including enzyme-ligand complexes. While specific crystallographic studies focusing solely on enzyme-5-fluorodeoxyuridine triphosphate complexes are not extensively detailed in the provided search results, the principles of this technique are well-established for studying similar interactions. This method would involve co-crystallizing the target enzyme, such as a DNA polymerase or dUTPase, with FdUTP. The resulting crystal is then exposed to X-rays, and the diffraction pattern is used to calculate the electron density map and build an atomic model of the complex. This model would reveal the precise binding mode of FdUTP within the enzyme's active site, identifying key amino acid residues involved in the interaction. Such information is invaluable for understanding the molecular basis of FdUTP's incorporation into DNA or its recognition by nucleotide-metabolizing enzymes.

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile tool for studying molecular structure, dynamics, and interactions in solution. nih.gov ¹⁹F NMR is particularly well-suited for investigating the metabolism of fluoropyrimidine drugs like 5-FU because the fluorine atom provides a unique spectroscopic handle with no background signal from biological tissues. nih.govnih.govnih.gov

¹⁹F NMR can be used non-invasively to track the metabolic fate of 5-FU in vivo, allowing for the real-time observation of the formation of its active metabolites, including FdUTP, in tissues like the liver and tumors. nih.govnih.govnih.gov These studies provide valuable information on the kinetics of drug metabolism and its distribution within the body. nih.gov In vitro ¹⁹F NMR analysis of biological fluids and tissue extracts has led to the identification of new metabolites of 5-FU and its prodrugs. nih.gov

Furthermore, NMR can be used to study the interactions between fluorinated ligands and proteins. researchgate.net Changes in the NMR signal of the fluorine atom upon binding to a protein can provide information about the binding affinity and the local environment of the ligand within the binding site. For example, line broadening in the ¹⁹F NMR spectrum of a fluorinated compound in the presence of a protein is indicative of an interaction. researchgate.net Combining ¹⁹F and ³¹P NMR allows for the simultaneous monitoring of 5-FU metabolites and cellular energy status (e.g., ATP levels), providing a more complete picture of the drug's effect on cellular metabolism. nih.govportlandpress.comnih.gov

Computational approaches, including molecular docking and molecular dynamics (MD) simulations, complement experimental techniques by providing detailed insights into the interactions between FdUTP and its target enzymes at an atomic level. nih.gov These in silico methods can predict the binding affinity and conformation of FdUTP within an enzyme's active site. nih.gov

Molecular docking studies can be used to screen potential drug candidates and to understand the structural basis for their activity. nih.govtandfonline.com For example, docking studies have been used to investigate the binding of 5-FU analogs to thymidylate synthase, a key enzyme in the 5-FU pathway. nih.gov These studies can identify crucial amino acid residues involved in the binding and help in the design of new inhibitors with improved potency. nih.gov

Molecular dynamics simulations provide a dynamic view of the enzyme-ligand complex, allowing researchers to study the conformational changes and stability of the interaction over time. dovepress.com These simulations can help to elucidate the mechanism of action of FdUTP and to understand how mutations in the target enzyme might lead to drug resistance. Furthermore, computational models of metabolic pathways can be used to simulate the intracellular metabolism of 5-FU and predict the concentrations of its various metabolites, including FdUTP, under different conditions. nih.govportlandpress.com

Molecular and Cellular Biology Assays

Advanced molecular and cellular biology assays are indispensable for elucidating the mechanisms of action of 5-Fluorodeoxyuridine triphosphate (FdUTP) and the cellular responses it elicits. These techniques allow for detailed investigation into how FdUTP is incorporated into DNA, the subsequent cellular damage and repair processes, and the genetic factors that influence resistance to this compound.

In vitro Deoxyribonucleic Acid Polymerase Assays for Incorporation Fidelity

The fidelity of DNA synthesis, which is the accuracy of nucleotide incorporation by DNA polymerases, is a critical factor in maintaining genome stability. neb.com In vitro DNA polymerase assays are fundamental tools to study how analogs like FdUTP are recognized and incorporated by these enzymes, and to what extent this incorporation is erroneous.

The basic principle of these assays involves a template-primer DNA strand, a DNA polymerase, and a pool of deoxynucleotide triphosphates (dNTPs), which includes the analog being tested (FdUTP). The fidelity of the polymerase is assessed by its ability to select the correct nucleotide for insertion opposite a template base. neb.comnih.gov The introduction of FdUTP, an analog of deoxythymidine triphosphate (dTTP), allows researchers to determine how efficiently DNA polymerases incorporate it in place of dTTP and whether it can be misincorporated opposite other template bases.

Research indicates that the geometry of the polymerase's active site is a key determinant in selecting the correct incoming nucleotide. neb.com The presence of a fluorine atom at the C5 position of the pyrimidine (B1678525) ring in FdUTP can influence its interaction with the active site of DNA polymerases. Studies using various DNA polymerases, such as those from E. coli and viral sources like AMV reverse transcriptase, have been employed to investigate the incorporation of nucleotide analogs. nih.gov For instance, assays with analogs like 5-bromodeoxyuridine have shown that even with structural modifications, some polymerases can incorporate them, albeit with varying efficiencies and potential for mispairing. nih.gov The misincorporation of a nucleotide analog, such as dGTP opposite the analog instead of the expected dATP, leads to mutations, specifically A-T to G-C transitions in the case of a thymidine (B127349) analog. nih.gov

Table 1: Key Parameters Measured in In Vitro DNA Polymerase Fidelity Assays

| Parameter | Description | Significance for FdUTP Research |

| Incorporation Efficiency | The rate at which a DNA polymerase incorporates FdUTP opposite a template adenine (B156593) base compared to the natural substrate, dTTP. | Determines how readily FdUTP can be integrated into DNA during replication. |

| Misincorporation Frequency | The frequency at which FdUTP is incorporated opposite non-complementary bases (G, C, or T) or the frequency at which incorrect dNTPs are incorporated opposite a template 5-fluorouracil base. | Reveals the mutagenic potential of FdUTP incorporation. |

| Proofreading Efficiency | The ability of a high-fidelity DNA polymerase to recognize and excise an incorporated 5-fluorodeoxyuridine monophosphate (FdUMP) from the primer strand. | Indicates the capacity of the cell's primary defense mechanism against replication errors to correct FdUTP-induced mutations. |

| Inhibition Constant (Ki) | The concentration of FdUTP required to inhibit the overall activity of the DNA polymerase by 50%. | Provides a measure of the compound's potency in disrupting DNA synthesis. |

Cell-Based Models for Investigating this compound-Induced Deoxyribonucleic Acid Damage and Repair

Cell-based models are crucial for understanding the cellular consequences of FdUTP incorporation into DNA in a more biologically relevant context. These models, typically cultured human cancer cell lines, allow for the investigation of DNA damage signaling, cell cycle checkpoints, and the activation of DNA repair pathways.

When FdUTP is incorporated into the genome by DNA polymerases, it creates a lesion that can be recognized by the cell's DNA repair machinery. nih.gov A primary pathway for dealing with uracil (B121893) and its analogs in DNA is the base excision repair (BER) pathway. nih.gov The enzyme uracil DNA glycosylase (UNG) is a key player in this process, responsible for recognizing and excising uracil from DNA. nih.gov Studies have shown that UNG can also remove genomically incorporated 5-fluorouracil (5-FU). nih.gov Depletion of UNG in tumor cells has been demonstrated to sensitize them to 5-fluorodeoxyuridine (FdUrd), indicating that the genomic incorporation of 5-FU plays a significant role in its cytotoxic effects. nih.gov

If the 5-FU lesion escapes UNG-mediated repair, it can lead to more severe consequences during subsequent rounds of DNA replication. nih.gov The presence of 5-FU in the template strand can stall DNA replication, leading to the accumulation of single-stranded DNA and the activation of the homologous recombination (HR) repair pathway. nih.gov This is evidenced by the formation of RPA and RAD51 foci, key markers of HR. nih.gov Disruption of the HR pathway has been shown to further sensitize cells to FdUrd, particularly in the absence of UNG, highlighting the importance of HR in repairing FdUTP-induced damage. nih.gov

Furthermore, the cellular response to FdUTP-induced DNA damage involves the activation of cell cycle checkpoints. The presence of these lesions can trigger an arrest at the G1/S border, preventing cells from proceeding through the cell cycle with damaged DNA. nih.gov This arrest is a protective mechanism to allow time for DNA repair.

Genetic Screens for Identifying Resistance Modulators

Genetic screens are powerful, unbiased approaches to identify genes and pathways that modulate cellular sensitivity and resistance to therapeutic agents like FdUTP. These screens can be performed in various model systems, including yeast and vertebrate cell lines like the chicken DT40 B-cell line, which is particularly amenable to genetic manipulation.

One common approach is to screen a collection of mutant cell lines, each deficient in a specific gene, often related to DNA repair or cell cycle control, for hypersensitivity to the drug . nih.gov For instance, a screen of DT40 mutants deficient in various genome maintenance systems identified REV3 as a critical factor for tolerance to FdUrd. nih.gov REV3 is a component of the translesion synthesis (TLS) machinery, which allows DNA replication to proceed across damaged templates. nih.gov The finding that REV3-deficient cells are hypersensitive to FdUrd suggests that TLS is a key mechanism for tolerating FdUTP-induced DNA damage. nih.gov

Another powerful technique is RNA interference (RNAi) or CRISPR-Cas9 based screening, which can be performed on a genome-wide scale. These screens involve introducing a library of small interfering RNAs (siRNAs) or single guide RNAs (sgRNAs) into a population of cells, with each RNA targeting a specific gene for knockdown or knockout. The cell population is then treated with the drug, and genes whose inactivation leads to either increased sensitivity or resistance can be identified by changes in the representation of the corresponding siRNAs or sgRNAs in the surviving cell population.

Furthermore, differential gene expression analysis can be used to compare the transcriptomes of drug-sensitive parental cell lines with their drug-resistant counterparts, which have been generated through prolonged exposure to the drug. nih.gov This method can reveal the upregulation of genes involved in drug efflux, drug metabolism, or alterations in the drug's target pathway. For example, studies on 5-fluorouracil-resistant gastrointestinal tumor cells have identified changes in the expression of genes such as P-glycoprotein, equilibrative nucleoside transporter 1, and methylenetetrahydrofolate dehydrogenase. nih.gov Such findings provide valuable insights into the multifactorial nature of drug resistance.

Table 2: Examples of Genes Identified in Screens for Resistance to Fluoropyrimidines

| Gene | Function | Implication in Resistance | Screening Method | Reference |

| UNG | Uracil DNA Glycosylase | Depletion sensitizes cells, suggesting its role in repairing incorporated 5-FU. | siRNA knockdown | nih.gov |

| REV3 | Translesion DNA Synthesis | Deficiency leads to hypersensitivity, indicating its role in tolerating DNA damage. | Mutant cell line screening | nih.gov |

| P-glycoprotein | Drug Efflux Pump | Overexpression can lead to reduced intracellular drug concentration. | Differential gene expression | nih.gov |

| Thymidylate Synthase (TS) | Drug Target | Mutations can reduce the binding affinity of the inhibitory metabolite FdUMP. | Random mutagenesis and selection | nih.gov |

Synthesis and Purification of this compound and Analogs for Research

The availability of high-purity FdUTP and its analogs is essential for the advanced research methodologies described above. The chemical synthesis and subsequent purification of these compounds are critical steps that enable detailed biochemical and cellular studies.

The synthesis of FdUTP often starts from the corresponding nucleoside, 5-fluorodeoxyuridine (FdUrd). The process involves sequential phosphorylation at the 5'-hydroxyl group of the sugar moiety to first generate the monophosphate (FdUMP), then the diphosphate (B83284) (FdUDP), and finally the triphosphate (FdUTP). This can be achieved through chemical phosphorylation methods.

Alternatively, enzymatic approaches can be employed. For instance, enzymes from the purine (B94841) and pyrimidine salvage pathways can be used to convert the base, 5-fluorouracil (5-FU), or the nucleoside, FdUrd, into the corresponding nucleotides. researchgate.net

The synthesis of analogs of FdUTP, such as those with modifications at the sugar or the phosphate (B84403) chain, allows for structure-activity relationship studies. For example, cell-permeable derivatives of FdUTP have been developed to bypass the need for cellular uptake and phosphorylation, which can be a rate-limiting step for the activity of nucleoside analogs. biorxiv.org These derivatives, often referred to as prodrugs, are designed to release the active triphosphate form within the cell. biorxiv.org

The synthesis of isotopically labeled FdUTP, for example with ¹³C or ¹⁵N, is also crucial for metabolic studies and for use in techniques like nuclear magnetic resonance (NMR) spectroscopy to probe interactions with enzymes. researchgate.net

Purification of the synthesized FdUTP and its analogs is a critical step to ensure that the preparations are free from starting materials and byproducts, which could interfere with subsequent experiments. High-performance liquid chromatography (HPLC) is a commonly used technique for the purification and quality control of nucleotides. The purity and identity of the final product are typically confirmed by a combination of analytical techniques, including HPLC, mass spectrometry, and NMR spectroscopy.

Future Directions in 5 Fluorodeoxyuridine Triphosphate Academic Research

Elucidation of Novel Molecular Targets and Interaction Partners of 5-Fluorodeoxyuridine Triphosphate

Future academic research is poised to expand our understanding of this compound (FdUTP) beyond its established role as a fraudulent nucleotide that induces DNA damage. While its primary mechanism involves incorporation into DNA by polymerases, the full spectrum of its molecular interactions remains an area of active investigation. nih.govpatsnap.com The cytotoxic effects of its parent compound, 5-fluorouracil (B62378) (5-FU), are known to arise from a complex interplay of its metabolites, including FdUTP, which disrupt both DNA and RNA metabolism. nih.govmdpi.com

Systematic analysis of the 5-FU interactome is crucial for a comprehensive understanding of its activity. nih.gov More than a dozen proteins have been identified that can bind to or respond to 5-FU and its derivatives. nih.gov Future research will likely employ advanced proteomic and transcriptomic approaches to uncover novel binding partners and downstream effectors of FdUTP. For instance, proteome analysis of cells treated with the FdUTP precursor, 5-fluoro-2'-deoxyuridine (B1346552) (FUdR), has revealed differentially expressed proteins involved in critical cellular processes like cell cycle regulation and apoptosis, indicating a broad network of molecular responses. nih.gov

Computational methods are also becoming instrumental in this discovery process. Bioinformatics tools can predict potential protein targets by analyzing structural features. Proteins with specific pocket sizes and residue types are considered high-probability interaction sites for 5-FU and its metabolites. nih.govmdpi.com Such in silico screening, followed by experimental validation, can accelerate the identification of previously unknown molecular targets. nih.gov For example, analysis has identified the insulin-like growth factor 1 receptor (IGF1R) as a highly probable target of 5-FU, which, if validated for FdUTP, would represent a significant new pathway of action. mdpi.com

Table 1: Potential Molecular Interaction Classes for FdUTP Research

| Interaction Class | Description | Potential Research Focus |

| DNA Polymerases | Enzymes responsible for incorporating FdUTP into the DNA strand, leading to replication stress and strand breaks. | Characterizing the efficiency and fidelity of FdUTP incorporation by different polymerase families (e.g., replicative vs. translesion synthesis polymerases). |

| DNA Repair Enzymes | Proteins involved in recognizing and excising FdUTP from DNA, such as those in the Base Excision Repair (BER) pathway. | Investigating the direct interaction and potential inhibition of repair enzymes by FdUTP, which could potentiate its cytotoxic effects. |

| Nucleotide Metabolism Enzymes | Enzymes involved in the synthesis and degradation of FdUTP and its precursors. | Exploring feedback inhibition or allosteric regulation of these enzymes by FdUTP to understand cellular nucleotide pool imbalances. |

| Signaling Proteins | Kinases and transcription factors that respond to the cellular stress induced by FdUTP incorporation. | Using proteomic approaches to identify signaling cascades (e.g., p53, ATR/Chk1) directly modulated by FdUTP or its downstream damage signals. nih.gov |

| RNA-Interacting Proteins | While its sibling metabolite FUTP is known for RNA incorporation, research could explore if FdUTP has any off-target interactions with RNA processing machinery. | Investigating potential, though less likely, interactions with RNA polymerases or helicases. |

Development of Advanced In Vitro and In Vivo Models for Mechanistic Studies

To delve deeper into the mechanisms of FdUTP, researchers are moving beyond traditional two-dimensional (2D) cell cultures to more physiologically relevant models. These advanced systems better recapitulate the complexity of native tissues and tumors, providing more accurate insights into cellular responses.

Three-Dimensional (3D) Organoid and Spheroid Models: Human organoid models, particularly those derived from intestinal and colon tissues, are now being used to study the transcriptomic and metabolomic responses to 5-FU. nih.gov These 3D structures mimic the in vivo architecture and cellular heterogeneity, allowing for a more nuanced analysis of FdUTP-induced toxicity and metabolic shifts. nih.gov Studies using these models have identified key affected pathways, including cell cycle regulation, p53 signaling, and mitochondrial ATP synthesis. nih.gov Spheroid models, which are aggregates of cancer cells, also offer a superior platform for studying drug response, as they establish nutrient and oxygen gradients similar to those found in solid tumors.

Microphysiological Systems (Organs-on-a-Chip): A frontier in preclinical modeling is the development of microphysiological systems (MPS), or "organs-on-a-chip." These devices culture cells in a microfluidic environment that can simulate the mechanical and physiological conditions of an organ. Multi-organ MPS can connect different tissue models, such as gut and liver, to study systemic effects and drug metabolism, which is highly relevant for a compound like FdUTP that is formed through metabolic activation.

Humanized In Vivo Models: The development of "humanized mice," which possess components of a human immune system, offers a powerful in vivo platform. These models can be used to study the interplay between FdUTP-induced cell death and the host immune response, providing insights that are not possible in conventional animal models or in vitro systems.

Table 2: Comparison of Models for FdUTP Research

| Model Type | Advantages | Limitations | Research Application for FdUTP |

| 2D Cell Culture | High-throughput, low cost, reproducible. | Lacks tissue architecture, altered cell signaling, poor physiological relevance. | Initial screening of FdUTP effects on cell viability and proliferation. |

| 3D Spheroids/Organoids | Mimic tumor microenvironment, cell-cell interactions, and physiological gradients. nih.gov | More complex to maintain, lower throughput than 2D cultures. | Mechanistic studies of FdUTP-induced DNA damage, apoptosis, and metabolic reprogramming in a tissue-like context. nih.gov |

| Organ-on-a-Chip (MPS) | Simulates organ-level physiology and multi-organ interactions. | Technically complex, still an emerging technology. | Investigating the metabolic activation of FdUTP precursors and systemic toxicity in interconnected organ models. |

| Humanized Mice | Intact physiological system with human immune components. | High cost, complex, ethical considerations. | Studying the in vivo efficacy and the role of the immune system in response to FdUTP-induced tumor cell death. |

Research into Modulators of this compound-Mediated Deoxyribonucleic Acid Damage and Repair

The incorporation of FdUTP into DNA triggers a complex cellular response aimed at managing the damage. Future research is focused on identifying and characterizing the proteins and pathways that modulate this response, as they are critical determinants of cellular fate.

One key area of investigation is the DNA damage repair (DDR) network. The damage caused by FdUTP is recognized and processed by several pathways, including Base Excision Repair (BER), Mismatch Repair (MMR), and Homologous Recombination (HR). A crucial area of future study is how the activity of these pathways can be modulated to influence sensitivity to FdUTP.

A significant focus is on specialized DNA polymerases involved in translesion synthesis (TLS), a process that allows the replication machinery to bypass DNA lesions. The protein REV3, a catalytic subunit of DNA polymerase ζ, has been identified as a critical factor for tolerance to FdUTP's precursor, FUdR. Cells lacking REV3 are hypersensitive to the drug, indicating that TLS is a key mechanism for surviving FdUTP-induced damage. Further research into the regulation of REV3 and other TLS polymerases could uncover new strategies to enhance the effects of FdUTP.

Additionally, the ATR-Chk1 signaling pathway, a central regulator of the intra-S phase checkpoint, is activated in response to the replication stress caused by FdUTP. This checkpoint arrests the cell cycle to allow time for repair. Interestingly, REV3 appears to be involved in activating this checkpoint, revealing a previously unknown role for this TLS polymerase in signaling. Unraveling the parallel signals that contribute to checkpoint activation will provide a more complete picture of the cellular defense against FdUTP. Autophagy has also been implicated as a resistance mechanism, where it may regulate the levels of key target proteins or damaged organelles. nih.gov

Table 3: Key Modulators of FdUTP-Induced DNA Damage Response

| Modulator | Pathway | Function in Response to FdUTP | Future Research Direction |

| Thymidylate Synthase (TS) | Nucleotide Synthesis | Binds the precursor FdUMP, depleting the enzyme and conferring sensitivity. Trapping of FdUMP by overexpressed TS is a resistance mechanism. nih.govelsevierpure.com | Developing strategies to overcome TS-mediated resistance by modulating its expression or stability. |

| REV3 | Translesion Synthesis (TLS) | Enables DNA replication to continue past FdUTP lesions, promoting cell survival. Also involved in activating the intra-S checkpoint. | Identifying small molecule inhibitors of REV3 to specifically sensitize cells to FdUTP. |

| ATR / Chk1 | DNA Damage Checkpoint | Senses replication stress and halts the cell cycle, providing an opportunity for DNA repair. | Investigating the combination of FdUTP with ATR or Chk1 inhibitors to induce synthetic lethality. |

| Base Excision Repair (BER) Proteins (e.g., UNG, APE1) | DNA Repair | Recognize and excise uracil (B121893) and its analogs (like 5-fluorouracil) from DNA, initiating the repair process. | Exploring how the efficiency of BER impacts FdUTP cytotoxicity and whether inhibiting BER can enhance its effects. |

| Autophagy-related proteins (e.g., LC3, p62) | Autophagy | May clear damaged components or regulate protein levels (like TS), contributing to drug resistance. nih.gov | Clarifying the role of autophagy and testing the efficacy of combining autophagy inhibitors with FdUTP precursors. |

Exploration of Structure-Activity Relationships for Novel Research Probes

Understanding the structure-activity relationship (SAR) of FdUTP is fundamental to designing novel chemical probes that can be used to explore its biological functions with greater precision. This involves systematically modifying the structure of the 5-fluorodeoxyuridine nucleoside and observing how these changes affect its interactions with molecular targets.

Future research will focus on modifications at several key positions of the molecule. For instance, substitutions on the pentose (B10789219) ring, such as adding a fluorine atom at the 2' or 3' position, have been shown to alter the antiviral activity of related nucleoside analogs, providing a template for creating FdUTP variants with different properties. nih.govnih.gov These modifications can change the molecule's conformation, affecting how it is recognized and processed by polymerases and other enzymes.

A significant challenge in studying FdUTP is that, as a phosphorylated nucleotide, it generally cannot cross the cell membrane. A promising research direction is the development of membrane-permeable FdUTP derivatives. By attaching lipophilic "pro-moieties" that are cleaved off inside the cell, researchers can deliver the active triphosphate form directly, bypassing the need for metabolic activation by nucleoside kinases. biorxiv.org This approach not only creates a powerful research tool for studying the direct effects of FdUTP but also represents a novel therapeutic strategy, particularly for pathogens like P. falciparum that lack the necessary kinases for activation. biorxiv.org

These novel probes can be used to:

Map the binding pockets of known and novel protein targets with greater accuracy.

Differentiate the effects of DNA incorporation from the effects of thymidylate synthase inhibition.

Develop fluorescent or tagged versions of FdUTP to visualize its subcellular localization and incorporation into DNA in real-time.

Table 4: Examples of Structural Modifications for FdUTP-based Probes

| Modification Site | Type of Change | Potential Impact | Research Goal |

| C5 of Uracil | Replacement of fluorine with other halogens (Cl, Br, I) or small alkyl groups. | Alters steric and electronic properties, affecting binding to thymidylate synthase and polymerases. | To fine-tune target specificity and understand the role of the C5 substituent in target recognition. |

| 2' and 3' of Deoxyribose | Introduction of fluorine or other substituents. | Changes the sugar pucker conformation, which is critical for polymerase recognition and can confer resistance to degradation. nih.gov | To create FdUTP analogs that are preferentially incorporated by specific polymerases or have enhanced stability. |

| 5' Triphosphate | Attachment of lipophilic pro-moieties (e.g., TriPPPro technology). | Confers cell permeability, allowing the direct delivery of FdUTP into cells. biorxiv.org | To bypass metabolic activation steps and study the direct downstream effects of FdUTP. |

| Base or Sugar | Attachment of a fluorophore or a biotin (B1667282) tag. | Allows for visualization or affinity purification of FdUTP-containing DNA or interacting proteins. | To develop tools for imaging DNA damage and identifying the FdUTP interactome. |

Q & A

Q. What are the primary mechanisms by which 5-Fluorodeoxyuridine triphosphate (FdUTP) exerts cytotoxicity in cancer cells?

FdUTP, a metabolite of 5-fluorouracil (5-FU), integrates into DNA during replication, causing mismatches and single-strand breaks due to uracil-DNA glycosylase (UDG) excision. This incorporation disrupts DNA repair and replication fidelity, leading to replication stress and apoptosis . Methodologically, researchers can validate this mechanism using:

- LC-MS/MS to quantify FdUTP incorporation into DNA.

- Comet assays to detect single-strand breaks.

- siRNA knockdown of UDG to assess its role in FdUTP-induced genomic instability.

Q. How can researchers experimentally distinguish FdUTP’s effects on DNA vs. RNA in cellular models?

FdUTP is incorporated into DNA, while its analog FUTP integrates into RNA. To differentiate:

Q. What in vitro and in vivo models are optimal for studying FdUTP’s pharmacokinetics and efficacy?

- Cell lines : Colorectal (HCT-116), breast (MCF-7), and hepatocellular carcinoma (HepG2) models are commonly used due to their 5-FU sensitivity and relevance to clinical resistance .

- Yeast models : Saccharomyces cerevisiae with thymidylate synthase (thyA) deletions can simulate dTTP depletion and study replication stress .

- Xenografts : Murine models with 5-FU-resistant tumors allow evaluation of FdUTP’s role in overcoming resistance .

Advanced Research Questions

Q. How do cancer cells develop resistance to FdUTP, and what experimental strategies can reverse it?

Resistance arises via:

- Overexpression of thymidylate synthase (TS) : Restores dTTP pools, bypassing FdUTP-induced dTTP depletion. Validate via Western blotting or qPCR .

- REV3-dependent translesion synthesis (TLS) : REV3 promotes replication past FdUTP-DNA adducts. Use REV3-knockout cell lines (e.g., DT40 mutants) to study checkpoint activation defects .

- MRP5 upregulation : Enhances drug efflux. Inhibit with MK571 or CRISPR-Cas9 knockout to restore sensitivity .

Q. What combination therapies enhance FdUTP’s efficacy while mitigating resistance?

- TS inhibitors (e.g., pemetrexed) : Synergize by exacerbating dTTP depletion and increasing FdUTP incorporation .

- Checkpoint kinase inhibitors (e.g., AZD7762) : Block REV3-mediated S-phase arrest, sensitizing cells to replication stress .

- RNA interference (siRNA) targeting DPD : Amplifies 5-FU activation to FdUTP by inhibiting catabolism .

Q. How can replication stress induced by FdUTP be quantified in real time?

- γH2AX immunofluorescence : Marks DNA double-strand breaks.

- EdU incorporation assays : Measure replication fork progression delays.

- Live-cell imaging with fluorescent reporters (e.g., FUCCI) to track cell cycle arrest .

Q. What metabolic pathways influence FdUTP’s intracellular availability and activity?

- Ribonucleotide reductase (RNR) : Converts 5-FU to FdUDP, a precursor of FdUTP. Inhibit with hydroxyurea to study salvage pathway reliance .

- Salvage pathway enzymes (e.g., thymidine kinase) : Modulate dTTP/FdUTP ratios. Use isotopic tracing (³H-thymidine) to quantify pathway activity .

Q. How should researchers address contradictions in reported resistance mechanisms (e.g., TS vs. RNR)?

- Multi-omics profiling : Integrate transcriptomics (TS expression), metabolomics (dNTP pools), and proteomics (RNR activity) in isogenic resistant vs. sensitive cell lines .

- CRISPR screens : Identify synthetic lethal partners of FdUTP under varying TS/RNR activities.

- Clinical correlation : Validate findings in patient-derived xenografts (PDXs) with annotated 5-FU response data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.